2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide 2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771243
InChI: InChI=1S/C15H14N4OS2/c1-10-7-16-15(22-10)19-13(20)12-9-21-14(18-12)17-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,18)(H,16,19,20)
SMILES:
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.4 g/mol

2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14771243

Molecular Formula: C15H14N4OS2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C15H14N4OS2
Molecular Weight 330.4 g/mol
IUPAC Name 2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C15H14N4OS2/c1-10-7-16-15(22-10)19-13(20)12-9-21-14(18-12)17-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,18)(H,16,19,20)
Standard InChI Key FKNVDQWGYGRSRD-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a central thiazole ring substituted at the 4-position with a carboxamide group (-CONH-) and at the 2-position with a benzylamino moiety (-NH-CH2-C6H5). A second thiazole ring, substituted with a methyl group at the 5-position, is linked via the carboxamide nitrogen . The molecular formula is C15H13N5OS2, with a molecular weight of 359.43 g/mol. The presence of dual thiazole rings and aromatic substituents contributes to its planar geometry and potential for π-π interactions, which are critical for binding biological targets .

Structural Comparison with Analogues

A patent by the European Patent Office (EP2029572B1) describes thiazole-5-carboxamide derivatives with similar frameworks, such as 4-methyl-N-[(5-methylpyrazin-2-yl)methyl]-2-(2-oxo-4-phenylmethoxypyridin-1-yl)-1,3-thiazole-5-carboxamide . These analogs share the thiazole-carboxamide backbone but vary in substituents, influencing their biological activity. For instance, replacing the benzylamino group with a 2,4-dichlorobenzyl moiety enhances anticancer properties in related compounds.

Table 1: Structural and Functional Comparison with Analogues

Compound NameSubstituents (R1, R2)Biological Activity
Target CompoundR1 = Benzylamino, R2 = MethylUnder investigation
EVT-2853041R1 = 2,4-DichlorobenzylAnticancer
EP2029572B1 Derivative R1 = PhenylmethoxyKinase inhibition
PubChem CID 16945334 R1 = Benzamido, R2 = MethylAntimicrobial (inferred)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the primary thiazole core .

  • Carboxamide Introduction: Coupling the thiazole-4-carboxylic acid with 5-methyl-1,3-thiazol-2-amine using carbodiimide reagents (e.g., EDC/HOBt) .

  • Benzylamino Functionalization: Nucleophilic substitution at the thiazole-2-position with benzylamine under basic conditions.

A patent (EP2029572B1) highlights the use of microwave-assisted synthesis to enhance reaction efficiency, reducing steps from 72 hours to 30 minutes . Yield optimization (up to 78%) is achieved via solvent selection (e.g., DMF or THF) and temperature control (60–100°C) .

Purification and Characterization

Purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol . Structural confirmation uses:

  • NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and thiazole carbons (δ 160–170 ppm in 13C^{13}\text{C} NMR) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 359.43 [M+H]+^+ .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzyl and thiazole groups. Solubility enhancers like PEG-400 or cyclodextrins are often required for in vitro assays. It remains stable under ambient conditions but degrades in acidic environments (pH < 4), forming hydrolysis products .

Spectroscopic Properties

  • UV-Vis: Absorption maxima at 275 nm (π→π* transitions) and 320 nm (n→π* transitions) .

  • IR: Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 1550 cm1^{-1} (thiazole C=N) .

Biological Activity and Mechanisms

Kinase Inhibition

Analogous thiazole-carboxamides in EP2029572B1 demonstrate protein kinase inhibition, particularly targeting MAPK and EGFR pathways . Molecular docking studies suggest the benzylamino group occupies hydrophobic pockets in kinase ATP-binding sites, while the carboxamide forms hydrogen bonds with key residues (e.g., Lys745 in EGFR) .

Applications and Future Directions

Drug Development

The compound’s dual thiazole architecture positions it as a lead candidate for:

  • Anticancer agents: Analogues with dichlorobenzyl groups exhibit IC50_{50} values of 1.2 µM against MCF-7 cells.

  • Anti-inflammatory drugs: Thiazole derivatives reduce TNF-α production by 60% at 10 µM in macrophage models .

Material Science

Functionalized thiazoles serve as ligands in luminescent metal complexes. For example, europium(III) complexes with similar ligands emit red light (λ = 615 nm) with quantum yields of 25%, suitable for OLEDs .

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